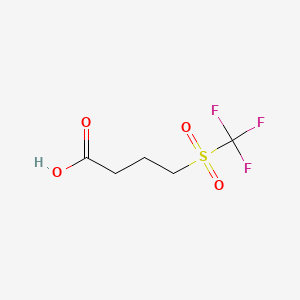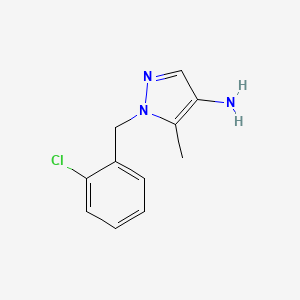
(5-Cyanonaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyanonaphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for preparing (5-Cyanonaphthalen-1-yl)boronic acid is through the Suzuki-Miyaura coupling reaction.
Direct Borylation: Another method involves the direct borylation of naphthalene derivatives using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Cyanonaphthalen-1-yl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Protein Labeling: The compound is used in the labeling of proteins due to its ability to form stable complexes with diols.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry:
Mecanismo De Acción
The mechanism of action of (5-Cyanonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and drug delivery . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to inhibition or activation of specific biological processes .
Comparación Con Compuestos Similares
- Phenylboronic Acid
- Naphthylboronic Acid
- 4-Cyanophenylboronic Acid
Comparison:
- Uniqueness: (5-Cyanonaphthalen-1-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to other boronic acids .
- Reactivity: The presence of the cyano group also affects the reactivity of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H8BNO2 |
|---|---|
Peso molecular |
197.00 g/mol |
Nombre IUPAC |
(5-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,14-15H |
Clave InChI |
JCHSUSVRPGQGLO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C(C2=CC=C1)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)


![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)




